molecular formula C26H24N6O4S B1679167 Proflavine hemisulfate CAS No. 1811-28-5

Proflavine hemisulfate

Cat. No.: B1679167
CAS No.: 1811-28-5
M. Wt: 516.6 g/mol
InChI Key: YADYXCVYLIKQJX-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Proflavine hemisulfate primarily targets DNA . It acts by intercalating DNA, a process where the compound inserts itself between the base pairs of the DNA helix . This interaction with DNA is crucial for its antimicrobial and antiseptic effects .

Mode of Action

The mode of action of this compound involves disrupting DNA synthesis . By intercalating DNA, it interferes with the normal function of DNA, leading to high levels of mutation in the copied DNA strands . This disruption prevents bacterial reproduction, thereby exhibiting an antibacterial effect .

Biochemical Pathways

Its ability to intercalate dna suggests that it can disrupt various cellular processes that rely on dna, such as replication and transcription . This disruption can lead to mutations and halt bacterial cell growth .

Pharmacokinetics

It is known that the compound is used topically, mainly in wound dressings . This suggests that its absorption, distribution, metabolism, and excretion (ADME) may largely depend on the characteristics of the application site and the formulation used.

Result of Action

The result of this compound’s action at the molecular and cellular level is the prevention of bacterial reproduction . By causing high levels of mutation in the copied DNA strands, it disrupts normal bacterial cell growth and division . This makes it effective as a disinfectant and antiseptic, particularly for treating superficial wounds .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, it has been shown to be used as a fluorescent contrast agent for cytology, staining cell nuclei and cytoplasmic structures . This suggests that its efficacy and stability could be affected by factors such as light exposure and the chemical environment of the cells. Furthermore, its release into DNA environments can be controlled, indicating its potential utility as a drug delivery agent .

Biochemical Analysis

Biochemical Properties

3,6-Acridinediamine, sulfate (2:1) plays a significant role in biochemical reactions, particularly due to its ability to intercalate with DNA. This intercalation disrupts DNA synthesis, leading to mutations in the copied DNA strands. The compound interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with DNA polymerase, inhibiting its activity and thereby affecting DNA replication. Additionally, 3,6-Acridinediamine, sulfate (2:1) interacts with transcription factors, influencing gene expression by altering the transcriptional activity of specific genes .

Cellular Effects

The effects of 3,6-Acridinediamine, sulfate (2:1) on cells are profound. It influences cell function by disrupting DNA synthesis, which can lead to cell cycle arrest and apoptosis. The compound affects cell signaling pathways, particularly those involved in DNA damage response and repair. It also impacts gene expression by intercalating with DNA and preventing the proper transcription of genes. Furthermore, 3,6-Acridinediamine, sulfate (2:1) affects cellular metabolism by altering the expression of metabolic enzymes, leading to changes in metabolic flux and metabolite levels .

Molecular Mechanism

At the molecular level, 3,6-Acridinediamine, sulfate (2:1) exerts its effects primarily through DNA intercalation. This binding interaction with DNA disrupts the normal process of DNA synthesis, leading to high levels of mutation in the copied DNA strands. The compound also inhibits the activity of DNA polymerase and other enzymes involved in DNA replication and repair. Additionally, 3,6-Acridinediamine, sulfate (2:1) can alter gene expression by affecting the binding of transcription factors to DNA, thereby influencing the transcriptional activity of specific genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3,6-Acridinediamine, sulfate (2:1) can change over time. The compound is relatively stable, but its activity can decrease due to degradation. Long-term exposure to 3,6-Acridinediamine, sulfate (2:1) can lead to persistent changes in cellular function, including alterations in gene expression and metabolic activity. In vitro studies have shown that prolonged exposure to the compound can result in sustained DNA damage and cell cycle arrest .

Dosage Effects in Animal Models

The effects of 3,6-Acridinediamine, sulfate (2:1) vary with different dosages in animal models. At low doses, the compound can effectively inhibit bacterial growth without causing significant toxicity. At higher doses, 3,6-Acridinediamine, sulfate (2:1) can be toxic and carcinogenic, leading to adverse effects such as tissue damage and increased mutation rates. Threshold effects have been observed, where a certain dosage level is required to achieve the desired antibacterial effect without causing toxicity .

Metabolic Pathways

3,6-Acridinediamine, sulfate (2:1) is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which are involved in the metabolism of xenobiotics. The compound can also affect the levels of metabolites by altering the expression of metabolic enzymes. This can lead to changes in metabolic flux and the accumulation of specific metabolites .

Transport and Distribution

Within cells and tissues, 3,6-Acridinediamine, sulfate (2:1) is transported and distributed through interactions with transporters and binding proteins. The compound can accumulate in specific cellular compartments, influencing its localization and activity. For example, it may be transported into the nucleus where it can intercalate with DNA and exert its effects on gene expression .

Subcellular Localization

The subcellular localization of 3,6-Acridinediamine, sulfate (2:1) is crucial for its activity. The compound is primarily localized in the nucleus, where it interacts with DNA. This localization is facilitated by targeting signals and post-translational modifications that direct the compound to specific compartments. The nuclear localization of 3,6-Acridinediamine, sulfate (2:1) is essential for its ability to disrupt DNA synthesis and alter gene expression .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Proflavine hemisulfate typically involves the nitration of acridine followed by reduction. The nitration process introduces nitro groups at the 3 and 6 positions of the acridine ring. This is followed by a reduction step, usually employing hydrogenation or chemical reducing agents, to convert the nitro groups into amino groups .

Industrial Production Methods

Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

Proflavine hemisulfate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitroso or nitro derivatives, while substitution reactions can produce a variety of acylated or sulfonated products .

Scientific Research Applications

Proflavine hemisulfate has a wide range of applications in scientific research:

Properties

IUPAC Name

acridin-10-ium-3,6-diamine;sulfate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C13H11N3.H2O4S/c2*14-10-3-1-8-5-9-2-4-11(15)7-13(9)16-12(8)6-10;1-5(2,3)4/h2*1-7H,14-15H2;(H2,1,2,3,4)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YADYXCVYLIKQJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC2=[NH+]C3=C(C=CC(=C3)N)C=C21)N.C1=CC(=CC2=[NH+]C3=C(C=CC(=C3)N)C=C21)N.[O-]S(=O)(=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24N6O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

516.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Hygroscopic powder; [Sigma-Aldrich MSDS]
Record name Proflavine hemisulfate
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CAS No.

1811-28-5
Record name Proflavine hemisulfate
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Record name 3,6-Acridinediamine, sulfate (2:1)
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Record name Proflavine hemisulphate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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